molecular formula C20H22N2O4 B13141044 1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione CAS No. 95618-39-6

1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione

Cat. No.: B13141044
CAS No.: 95618-39-6
M. Wt: 354.4 g/mol
InChI Key: ACQGJGXKGUYTHL-UHFFFAOYSA-N
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Description

1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound has unique properties due to the presence of amino and hydroxyhexyl groups, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione.

    Amination: The anthracene-9,10-dione undergoes amination to introduce amino groups at the 1 and 4 positions.

    Etherification: The hydroxyhexyl group is introduced through an etherification reaction, where a hydroxyhexyl halide reacts with the anthraquinone derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The reactions are typically conducted in the presence of catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

    Substitution: The amino and hydroxyhexyl groups can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyhexyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: A simpler anthraquinone derivative without amino or hydroxyhexyl groups.

    2,6-Diaminoanthraquinone: Another anthraquinone derivative with amino groups at different positions.

Uniqueness

1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione is unique due to the specific positioning of its amino and hydroxyhexyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

95618-39-6

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

1,4-diamino-2-(6-hydroxyhexoxy)anthracene-9,10-dione

InChI

InChI=1S/C20H22N2O4/c21-14-11-15(26-10-6-2-1-5-9-23)18(22)17-16(14)19(24)12-7-3-4-8-13(12)20(17)25/h3-4,7-8,11,23H,1-2,5-6,9-10,21-22H2

InChI Key

ACQGJGXKGUYTHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCCCCO)N

Origin of Product

United States

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